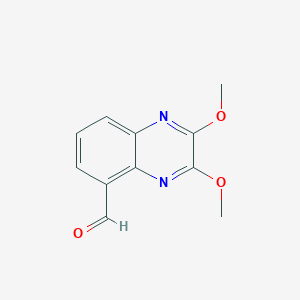
2,3-Dimethoxyquinoxaline-5-carbaldehyde
Overview
Description
2,3-Dimethoxyquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyquinoxaline-5-carbaldehyde typically involves the reaction of 2,3-diaminobenzene with glyoxal in the presence of methanol. The reaction proceeds through a condensation mechanism, forming the quinoxaline ring structure. The reaction conditions often include refluxing the mixture in methanol for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxyquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,3-Dimethoxyquinoxaline-5-carboxylic acid.
Reduction: 2,3-Dimethoxyquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxyquinoxaline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving quinoxaline derivatives.
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoxaline ring structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure but without the methoxy and aldehyde groups.
2,3-Dimethylquinoxaline: Similar structure with methyl groups instead of methoxy groups.
2,3-Dihydroxyquinoxaline: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness: 2,3-Dimethoxyquinoxaline-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2,3-dimethoxyquinoxaline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-11(16-2)13-9-7(6-14)4-3-5-8(9)12-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBCVZPYMPIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2789141.png)
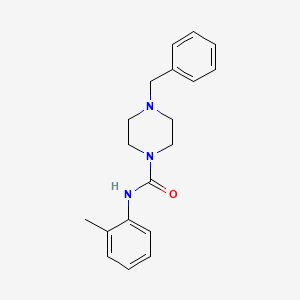
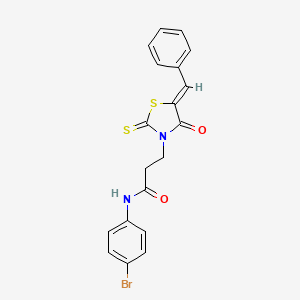
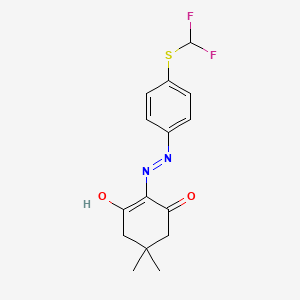
![10-(2,5-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2789147.png)
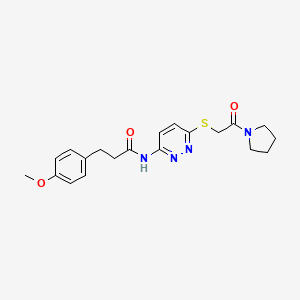
![3-[(2-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2789150.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)
![4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid](/img/structure/B2789154.png)

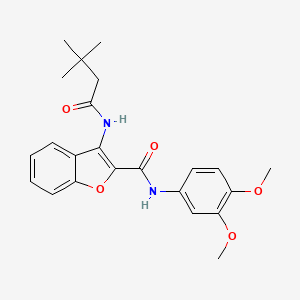
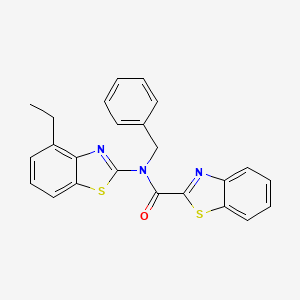
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2789161.png)
![4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2789162.png)
